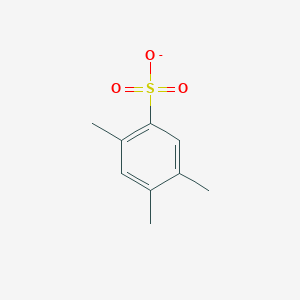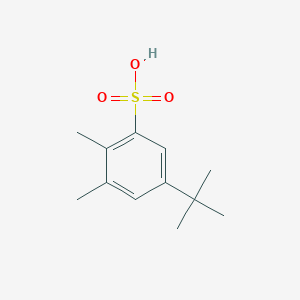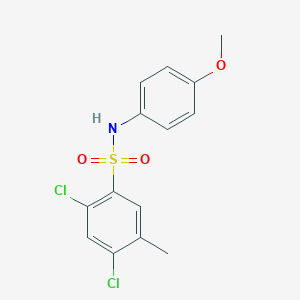![molecular formula C20H17N3O4S B280718 N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide, commonly known as MTA, is a chemical compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme that plays a crucial role in the regulation of cellular methylation processes.
Mécanisme D'action
MTA exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme that catalyzes the breakdown of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a potent inhibitor of cellular methylation processes, and its accumulation can lead to dysregulation of gene expression and cellular function. By inhibiting SAH breakdown, MTA increases cellular methylation capacity and regulates gene expression and cellular function.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTA induces cell cycle arrest and apoptosis, leading to decreased cell proliferation. MTA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inflammatory cells, such as macrophages and T cells, are also affected by MTA, leading to decreased production of pro-inflammatory cytokines and decreased immune cell infiltration into inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MTA in lab experiments is its specificity for S-adenosylhomocysteine hydrolase. MTA does not affect other enzymes involved in cellular methylation processes, making it a useful tool for studying the effects of SAH accumulation on cellular function. However, MTA has limited solubility in water and may require the use of organic solvents for administration in lab experiments.
Orientations Futures
For MTA research include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, MTA's neuroprotective effects warrant further investigation as a potential treatment for neurodegenerative diseases. The development of more potent and selective MTA analogs may also lead to improved therapeutic efficacy and reduced side effects. Finally, the use of MTA as a tool for studying cellular methylation processes and gene expression regulation may lead to a better understanding of the role of methylation in cellular function and disease.
Méthodes De Synthèse
MTA can be synthesized by reacting 4-aminobenzenesulfonamide with N-(2-bromoacetyl)acetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid to obtain MTA.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MTA has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H17N3O4S |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
N-[4-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-12(24)21-13-6-8-14(9-7-13)22-28(26,27)18-11-10-17-19-15(18)4-3-5-16(19)20(25)23(17)2/h3-11,22H,1-2H3,(H,21,24) |
Clé InChI |
WYTFUPSCVNFBOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

